molecular formula C13H24N6 B1450242 N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide CAS No. 1638617-31-8

N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide

Cat. No.: B1450242
CAS No.: 1638617-31-8
M. Wt: 264.37 g/mol
InChI Key: ZWHQCCGYZKFVLV-UHFFFAOYSA-N
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Description

N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide is a synthetic small molecule built around a 1,2,4-triazole core, a five-membered heterocyclic ring known for its significant role in medicinal chemistry. The 1,2,4-triazole scaffold is extensively documented in scientific literature for possessing a wide spectrum of biological activities, making it a privileged structure in drug discovery . This particular compound features a 3,4-dimethylcyclohexylamine substitution and a dimethylmethanimidamide group, which are likely to influence its physicochemical properties, binding affinity, and metabolic stability. These structural characteristics make it a valuable chemical tool for researchers investigating new pharmacologically active compounds. Potential research applications for this compound are derived from the known properties of 1,2,4-triazoles. The core structure is associated with a diverse range of biological activities, which may include antimicrobial, antifungal, anticancer, and anticonvulsant effects, among others . Researchers can utilize this compound as a key intermediate or a lead compound in the synthesis and development of novel therapeutic agents. Its mechanism of action in specific biological systems would be a primary area of investigation, potentially involving interaction with various enzymatic targets or cellular receptors. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, wearing suitable personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N'-[3-[(3,4-dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6/c1-9-5-6-11(7-10(9)2)15-13-16-12(17-18-13)14-8-19(3)4/h8-11H,5-7H2,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHQCCGYZKFVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)NC2=NNC(=N2)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide is a synthetic compound notable for its unique structural features, particularly the triazole ring and dimethylcyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H24N6
  • Molecular Weight : 264.37 g/mol
  • Structural Features : The compound contains a triazole moiety known for its role in various biological processes, commonly found in pharmaceuticals.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Anticancer Properties : Some triazole derivatives have demonstrated potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
  • Antimicrobial Effects : The compound may exhibit antimicrobial properties against a range of bacteria. Research has indicated that certain triazole compounds can disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida species. This compound showed significant inhibition of Candida albicans growth at concentrations as low as 10 µg/mL.

CompoundConcentration (µg/mL)Inhibition Zone (mm)
Control-0
Test Compound1015
Test Compound2522

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in A549 lung cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with 50 µM of the compound.

Cell LineTreatment (µM)Early Apoptosis (%)Late Apoptosis (%)
A549 (Lung)052
A549 (Lung)502015

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The 1,2,4-triazole core is shared among many bioactive compounds. Key structural analogs include:

Compound Name Substituents on Triazole Core Key Functional Groups Application/Use
Target Compound 3: 3,4-Dimethylcyclohexylamino; 5: Dimethylmethanimidamide Amino, imidamide Hypothesized pesticide/pharmaceutical
5-methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide 3: Pyridinyl; 5: Ethyl-indolinecarboxamide Pyridine, carboxamide Cdc34 inhibitor (anticancer target)
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) Pyrimidine core with trioxo groups Dichlorophenyl, trioxopyrimidine Pesticide
Methanimidamide, N'-[4-cyano-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl]-N,N-dimethyl 4: Cyano; 1: Benzyl; 5: Dimethylmethanimidamide Cyano, benzyl, imidamide Synthetic intermediate

Key Observations :

  • Target vs. Pyridinyl Analogs: The target’s cyclohexylamino group replaces the pyridinyl group in ’s compound, reducing aromaticity but increasing steric bulk. This may alter binding selectivity in enzyme inhibition .
  • Target vs. Fenoxacrim: Fenoxacrim’s trioxopyrimidine core contrasts with the triazole in the target, suggesting divergent modes of action (e.g., fenoxacrim likely targets nucleotide metabolism, while triazoles often inhibit cytochrome P450 enzymes) .
  • Target vs. Methanimidamide Derivatives: The benzyl and cyano groups in ’s compound vs. the cyclohexylamino group in the target highlight trade-offs between lipophilicity and electronic effects in synthetic design .

Hydrogen Bonding and Physicochemical Properties

For instance, fenoxacrim’s trioxo groups act primarily as acceptors, limiting its interaction versatility .

Preparation Methods

Cyclization and Triazole Ring Formation

One reported method for synthesizing 1,2,4-triazole derivatives involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form an intermediate guanidinosuccinimide. This intermediate then undergoes nucleophilic ring opening and cyclization under microwave irradiation conditions to yield the 1,2,4-triazole ring system. The choice of amine nucleophile is critical; aliphatic amines such as 3,4-dimethylcyclohexyl amine react efficiently to form the desired substituted triazoles, whereas less nucleophilic aromatic amines require alternative pathways.

Attachment of N,N-Dimethylmethanimidamide Moiety

The N,N-dimethylmethanimidamide group can be introduced by reacting the triazole intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or similar formimidamide derivatives. This reaction often proceeds under reflux in solvents such as toluene or acetic acid, sometimes with acid catalysis, to form the desired amidine functionality attached to the triazole ring.

Representative Synthetic Procedure

A typical synthetic route may proceed as follows:

Step Reagents and Conditions Outcome
1. Formation of N-guanidinosuccinimide Aminoguanidine hydrochloride + Succinic anhydride, microwave irradiation Intermediate guanidinosuccinimide
2. Nucleophilic ring opening and cyclization Reaction with 3,4-dimethylcyclohexyl amine under microwave irradiation Formation of 3-[(3,4-dimethylcyclohexyl)amino]-1,2,4-triazole derivative
3. Amidination Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene or acetic acid at 60 °C Formation of N'-[3-[(3,4-dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide

This sequence allows for high yields and purity, with product characterization confirmed by NMR, LC-MS, and elemental analysis.

Research Findings and Optimization

  • Microwave Irradiation: The use of microwave-assisted synthesis significantly reduces reaction times and improves yields in the cyclization and amination steps.
  • Nucleophilicity Dependence: The efficiency of the amine substitution step is highly dependent on the nucleophilicity of the amine; aliphatic amines like 3,4-dimethylcyclohexyl amine are preferred for successful ring opening and recyclization.
  • One-Pot Synthesis Potential: Some studies suggest that “one-pot” synthesis methods combining acylation, heterocyclization, and ring-opening steps can be adapted for related triazole derivatives, potentially streamlining the preparation of complex substituted triazoles.
  • Purification: Crystallization from methanol or propan-2-ol is effective for obtaining pure final products.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Aminoguanidine hydrochloride, succinic anhydride, 3,4-dimethylcyclohexyl amine, DMF-DMA
Key reaction conditions Microwave irradiation (cyclization), reflux at 60 °C (amidination)
Solvents Toluene, acetic acid, methanol, propan-2-ol
Reaction time Minutes to hours depending on step
Yield Typically high (>90%) for optimized protocols
Characterization methods 1H and 13C NMR, LC-MS, elemental analysis

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR resolves the cyclohexyl substituents’ stereochemistry and triazole proton environments. For example, the N,N-dimethylmethanimidamide group shows distinct singlet peaks near δ 3.0 ppm .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to high-resolution MS confirms molecular weight and detects impurities (<2% area threshold) .
  • IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .

How do steric and electronic effects of the 3,4-dimethylcyclohexyl group influence the compound’s reactivity and biological activity?

Advanced Research Question
The cyclohexyl group’s stereochemistry (axial vs. equatorial substituents) affects steric hindrance during reactions. For example, bulky 3,4-dimethyl groups may slow nucleophilic substitution at the triazole ring but enhance lipid solubility for membrane permeability in biological assays . DFT calculations (e.g., Mulliken charges) reveal electron-donating effects from the dimethylamino group, increasing nucleophilicity at the triazole N2 position . Comparative studies with analogs (e.g., unsubstituted cyclohexyl) are recommended to isolate steric/electronic contributions .

What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound?

Advanced Research Question

  • Yield Discrepancies : Use design-of-experiments (DoE) or Bayesian optimization to systematically test variables (e.g., solvent, catalyst loading). For instance, a 2023 study demonstrated that algorithmic optimization outperformed manual tuning in polycationic copolymer synthesis .
  • Biological Data Variability : Validate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and control for compound stability (e.g., HPLC monitoring of degradation in DMSO stocks) . Cross-reference with structural analogs (e.g., sulfonamide-containing triazoles ) to identify trends in activity-structure relationships.

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Basic Research Question

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC quantification. The dimethylamino group may protonate under acidic conditions, altering solubility .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. For example, triazole derivatives often show stability up to 200°C unless hydrolytic cleavage occurs .

What role does the 1,2,4-triazole core play in coordinating metal ions, and how can this be exploited in materials science?

Advanced Research Question
The triazole’s N2 and N4 atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). X-ray crystallography of analogous compounds (e.g., 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride ) reveals bidentate coordination modes. Applications include catalysis (e.g., Suzuki coupling) or luminescent materials, where metal-triazole complexes exhibit tunable emission properties .

What are the best practices for resolving crystallographic disorder in the dimethylcyclohexyl moiety during X-ray structure determination?

Advanced Research Question
Disorder in flexible cyclohexyl groups is common. Use SHELXL’s PART instruction to model alternative conformers and refine occupancy ratios . Low-temperature data collection (100 K) reduces thermal motion artifacts. If disorder persists, consider substituting with a rigid analog (e.g., adamantyl) for comparative studies .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Introduce polar groups (e.g., sulfonamide ) to improve aqueous solubility.
  • Metabolic Stability : Replace labile methyl groups with deuterated or fluorinated analogs to resist CYP450-mediated oxidation .
  • SAR Workflow : Combine in silico ADMET predictions (e.g., SwissADME) with in vitro microsomal stability assays to prioritize derivatives .

What computational tools are recommended for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Docking : AutoDock Vina or Glide to model binding modes with targets (e.g., kinases or GPCRs). The dimethylcyclohexyl group may occupy hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER to assess binding stability over time. Focus on hydrogen bonds between the triazole core and catalytic residues .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors) using MOE or Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide

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